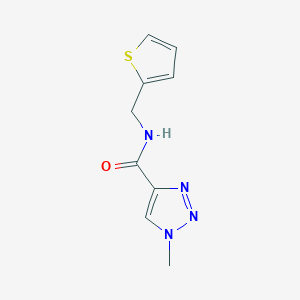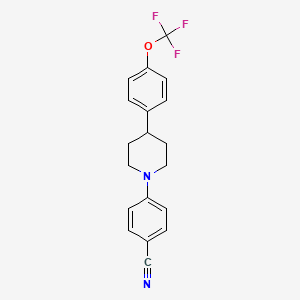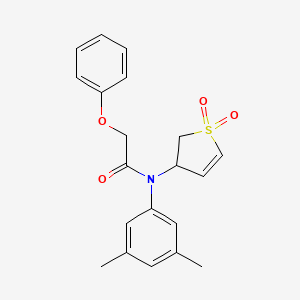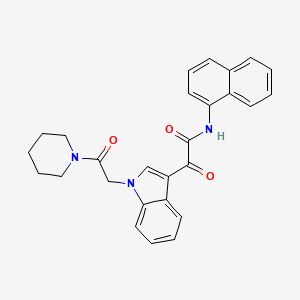
1-methyl-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antileishmanial Activity
1,2,4-triazole derivatives have been investigated for their antileishmanial activity. A study on 4-amino-1,2,4-triazole derivatives highlighted their theoretical analysis via Density Functional Theory (DFT) and in vitro testing against Leishmania infantum promastigots. These compounds demonstrated significant antileishmanial activity, underscoring the potential of triazole derivatives in developing treatments for parasitic infections (Süleymanoğlu et al., 2017).
Synthesis and Chemical Properties
Research on the synthesis and physicochemical properties of 1,2,4-triazole derivatives has expanded our understanding of their reactivity and potential applications. Studies have detailed the synthesis of new compounds, providing insights into their structural characteristics and biological activities. This includes the development of derivatives with potential as pesticides, anticonvulsants, analgesics, antitumor, and antibacterial agents, highlighting the versatility and importance of these compounds in pharmaceutical and agricultural applications (Suhak et al., 2018).
Anticancer Activity
The exploration of 1,2,4-triazole derivatives in oncology research has yielded promising results. Some derivatives have shown distinct inhibition of cancer cell proliferation, suggesting that modifications to the triazole core can lead to potent anticancer agents. This research avenue is crucial for developing new therapeutic options for cancer treatment (Lu et al., 2017).
Antibacterial Evaluation
The antibacterial properties of 1,2,4-triazole derivatives have also been a focus, with some compounds exhibiting activity against various bacterial strains, including S. pyogenes, P. aeruginosa, and S. aureus. This supports the role of triazole derivatives in addressing the growing challenge of bacterial resistance and the need for new antibiotics (Pitucha et al., 2010).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target leukotriene a-4 hydrolase .
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to active sites, thereby inhibiting or activating the function of the target .
Biochemical Pathways
Compounds with similar structures have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, which could suggest potential therapeutic applications .
Analyse Biochimique
Biochemical Properties
1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, the compound can bind to specific receptors, altering their conformation and activity, which can lead to changes in cellular responses .
Cellular Effects
The effects of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, which are proteins that regulate the expression of genes. This modulation can lead to changes in the levels of various proteins within the cell, affecting cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, the compound can alter metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the site. This inhibition can lead to a decrease in the production of specific metabolites . Additionally, the compound can activate certain signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its activity . In vivo studies have demonstrated that the compound can have long-term effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating signaling pathways and gene expression. At high doses, the compound can have toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the potential therapeutic use of the compound.
Metabolic Pathways
1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of specific metabolites, leading to changes in their levels within the cell . Additionally, the compound can affect the activity of enzymes involved in energy production, altering the balance of cellular energy .
Transport and Distribution
The transport and distribution of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within the cell . Additionally, the compound can bind to specific proteins, affecting its distribution within tissues . These interactions are important for the compound’s overall activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 1-methyl-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, the compound can be localized to the mitochondria, where it can influence energy production and metabolic activity . Additionally, the compound can be directed to the endoplasmic reticulum, where it can affect protein synthesis and folding .
Propriétés
IUPAC Name |
1-methyl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-13-6-8(11-12-13)9(14)10-5-7-3-2-4-15-7/h2-4,6H,5H2,1H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDMUNVFOLZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2718882.png)
![4-[(4-acetylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2718884.png)
![4-(2,6-Dimethyl-morpholine-4-sulfonyl)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B2718885.png)
![2-({1-[(Oxolan-2-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2718886.png)
![1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2718887.png)


![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)
![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)
![3-(4-fluorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2718902.png)
